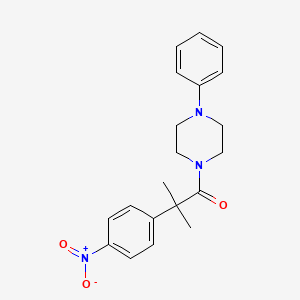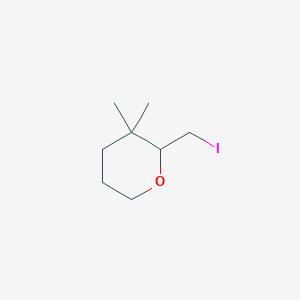
2-(Iodomethyl)-3,3-dimethyloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Iodomethyl)-3,3-dimethyloxane is an organic compound characterized by the presence of an iodomethyl group attached to an oxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-3,3-dimethyloxane typically involves the iodination of a precursor compound. One common method is the reaction of 3,3-dimethyloxane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
2-(Iodomethyl)-3,3-dimethyloxane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and amines.
Oxidation Reactions: Products include aldehydes and ketones.
Reduction Reactions: The major product is the corresponding methyl derivative.
科学研究应用
2-(Iodomethyl)-3,3-dimethyloxane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for more complex molecules.
Biological Studies: It can be used to study the effects of iodomethyl groups on biological systems and their interactions with biomolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Iodomethyl)-3,3-dimethyloxane involves the reactivity of the iodomethyl group. This group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The oxane ring provides stability to the molecule and influences its reactivity. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
相似化合物的比较
Similar Compounds
2-(Bromomethyl)-3,3-dimethyloxane: Similar in structure but with a bromomethyl group instead of an iodomethyl group.
2-(Chloromethyl)-3,3-dimethyloxane: Contains a chloromethyl group, offering different reactivity compared to the iodomethyl derivative.
2-(Fluoromethyl)-3,3-dimethyloxane: Features a fluoromethyl group, which has unique properties due to the presence of fluorine.
Uniqueness
2-(Iodomethyl)-3,3-dimethyloxane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and properties. The iodine atom is larger and more polarizable than other halogens, making the compound more reactive in certain types of chemical reactions. This uniqueness makes it valuable in specific synthetic applications and research studies.
属性
IUPAC Name |
2-(iodomethyl)-3,3-dimethyloxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15IO/c1-8(2)4-3-5-10-7(8)6-9/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUAJCBALZRXOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1CI)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Trifluoromethyl)thiophen-2-yl]ethanone](/img/structure/B2400435.png)
![3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2400437.png)

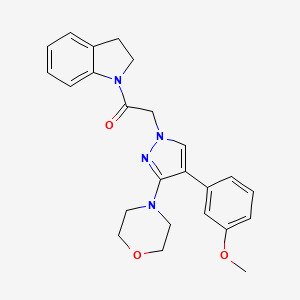
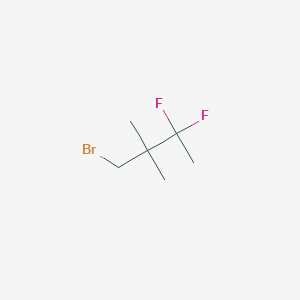
![4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2400443.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2400444.png)
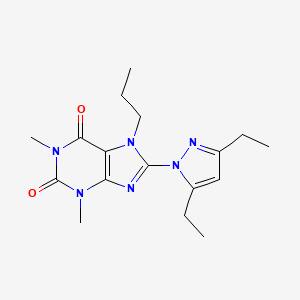
![N-[2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2400447.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2400449.png)
![Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2400450.png)
